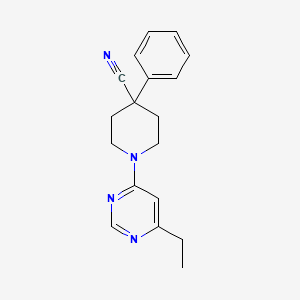![molecular formula C21H25N7O3 B12248864 5-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B12248864.png)
5-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base, which is a key component in many biological molecules, and a pyrrole structure, which is often found in pharmaceuticals and natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one involves multiple steps, including the formation of the purine and pyrrole rings, followed by their coupling. The reaction conditions typically require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for expensive reagents.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The purine and pyrrole rings can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound’s purine base makes it a candidate for studying nucleic acid interactions and enzyme inhibition. It could be used to design new drugs targeting specific enzymes or receptors.
Medicine
Medically, the compound’s structure suggests potential as an antiviral or anticancer agent. Its ability to interact with nucleic acids and proteins could be harnessed to develop new therapeutic agents.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as improved conductivity or stability. Its complex structure may also make it useful in the design of new catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 5-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one likely involves its interaction with nucleic acids and proteins. The purine base can form hydrogen bonds with nucleotides, potentially inhibiting DNA or RNA synthesis. The pyrrole structure may interact with proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral drug with a similar purine base structure.
Ganciclovir: Another antiviral agent with a purine base, used to treat cytomegalovirus infections.
Caffeine: A stimulant with a purine base, commonly found in coffee and tea.
Uniqueness
The uniqueness of 5-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one lies in its combination of a purine base with a pyrrole structure. This dual functionality allows it to interact with a wide range of biological molecules, making it a versatile compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C21H25N7O3 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
5-[2-(9-ethylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-4-methoxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C21H25N7O3/c1-4-26-12-24-18-19(26)22-11-23-20(18)27-6-13-8-28(9-14(13)7-27)21(30)15-10-25(2)17(29)5-16(15)31-3/h5,10-14H,4,6-9H2,1-3H3 |
InChI Key |
ILSHZJDSAFKZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CN(C(=O)C=C5OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12248792.png)
![2-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrole](/img/structure/B12248799.png)
![3-cyclopropyl-6-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12248806.png)
![5-(2-aminophenyl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine](/img/structure/B12248807.png)
![3-(3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-methyl-1H-indole](/img/structure/B12248820.png)
![6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine](/img/structure/B12248821.png)
![3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B12248822.png)

![2-(1H-indol-1-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B12248832.png)

![2-{1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B12248841.png)
![N-[2-(3-methoxyphenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B12248862.png)
![9-ethyl-N-[2-(trifluoromethoxy)phenyl]-9H-purin-6-amine](/img/structure/B12248871.png)
![2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-5-fluoro-4-methylpyridine](/img/structure/B12248875.png)
